3,6-Dibromo-2,4-difluorothiophenol
Overview
Description
3,6-Dibromo-2,4-difluorothiophenol is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a thiophenol ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2,4-difluorothiophenol typically involves halogenation reactions starting from thiophenol or its derivatives. One common method is the bromination of 2,4-difluorothiophenol using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out under controlled conditions to ensure selective halogenation at the desired positions on the thiophenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the scale of production, cost efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-2,4-difluorothiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce corresponding thiophenols or thioethers.
Substitution: Substitution reactions can lead to the formation of various substituted thiophenols or other derivatives.
Scientific Research Applications
3,6-Dibromo-2,4-difluorothiophenol has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,6-Dibromo-2,4-difluorothiophenol exerts its effects depends on the specific application
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, leading to changes in cellular signaling pathways.
DNA: The compound may intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
2,4-Difluorothiophenol
3,6-Dibromothiophenol
2,6-Dibromo-4-fluorophenol
Properties
IUPAC Name |
3,6-dibromo-2,4-difluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(9)4(8)5(10)6(2)11/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMOYXWGDYMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)S)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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